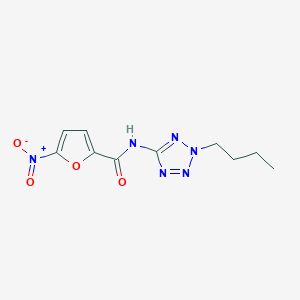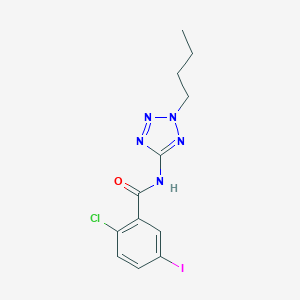![molecular formula C19H23F2NO2 B251225 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as ADAMANT, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties. ADAMANT has been shown to have a number of interesting properties, including the ability to modulate the activity of certain enzymes and receptors in the body. In
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been studied for a number of different applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against a number of different enzymes and receptors that are involved in the development and progression of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide is not fully understood, but it is thought to work by binding to specific enzymes and receptors in the body. This binding can either activate or inhibit the activity of these enzymes and receptors, leading to a range of different physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer, which could make it a promising drug candidate for the treatment of this disease. It has also been shown to have activity against certain receptors in the brain that are involved in the development of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. This makes it a useful tool for studying the activity of enzymes and receptors in the body. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
Direcciones Futuras
There are a number of different directions that future research on 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide could take. One area of research that is particularly promising is the development of new drugs for the treatment of cancer. This compound has been shown to have activity against a number of different enzymes that are involved in the development of cancer, and further research could lead to the development of new drugs that target these enzymes. Another area of research that could be explored is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to have activity against certain receptors in the brain that are involved in the development of these diseases, and further research could lead to the development of new drugs that target these receptors.
Métodos De Síntesis
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a number of different methods, but one of the most commonly used is the reaction of 2-bromo-N-(2-fluorophenyl)acetamide with 1-adamantyllithium in the presence of a palladium catalyst. This reaction produces this compound in good yields and with high purity.
Propiedades
Fórmula molecular |
C19H23F2NO2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H23F2NO2/c20-18(21)24-16-4-2-1-3-15(16)22-17(23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,18H,5-11H2,(H,22,23) |
Clave InChI |
FWDYCYCFWRLWKN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4OC(F)F |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)



